Pannosanol

Description

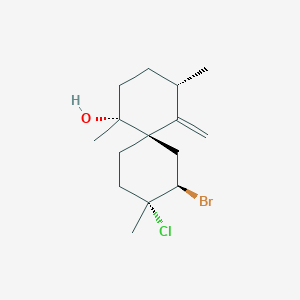

Pannosanol is a halogenated sesquiterpenoid first isolated from the Malaysian red macroalga Laurencia pannosa . Its structure features an unusual rearranged chamigrane skeleton, characterized by a unique carbon framework derived from chamigrane-type sesquiterpenes but with distinct stereochemical modifications . Spectroscopic methods (¹H NMR, ¹³C NMR, 2D NMR) confirmed its chlorinated nature and absolute configuration . This compound exhibits potent antibacterial activity against marine bacteria, particularly Gram-positive strains . This bioactivity is attributed to its halogenation and structural complexity, which enhance membrane permeability and target interactions .

Properties

Molecular Formula |

C15H24BrClO |

|---|---|

Molecular Weight |

335.71 g/mol |

IUPAC Name |

(2S,5R,6R,9R,10R)-10-bromo-9-chloro-2,5,9-trimethyl-1-methylidenespiro[5.5]undecan-5-ol |

InChI |

InChI=1S/C15H24BrClO/c1-10-5-6-14(4,18)15(11(10)2)8-7-13(3,17)12(16)9-15/h10,12,18H,2,5-9H2,1,3-4H3/t10-,12+,13+,14+,15+/m0/s1 |

InChI Key |

VKWTTYZSKBUTGI-URWOTSEESA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]([C@]2(C1=C)CC[C@@]([C@@H](C2)Br)(C)Cl)(C)O |

Canonical SMILES |

CC1CCC(C2(C1=C)CCC(C(C2)Br)(C)Cl)(C)O |

Synonyms |

pannosanol |

Origin of Product |

United States |

Comparison with Similar Compounds

Pannosane

- Source: Co-isolated with pannosanol from Laurencia pannosa .

- Structure : Shares the rearranged chamigrane skeleton but differs in hydroxylation and stereochemistry at specific carbons (e.g., C-3) .

- Bioactivity: Similar antibacterial profile to this compound but with marginally reduced potency, likely due to differences in halogenation or hydroxyl group placement .

Concinndiol and Rotanin A

- Source : Isolated from Laurencia obtusa .

- Structure: Non-rearranged chamigrane derivatives. Concinndiol serves as a biosynthetic precursor to this compound-like compounds, as inferred from shared Δδ values (<0.40 ppm) at key carbons .

- Bioactivity: Limited direct antibacterial data, but biosynthetic relevance highlights their role in generating structurally complex metabolites like this compound .

Scopariol and Isorigidol

- Source : Derived from Laurencia scoparia .

- Structure: β-chamigrene derivatives lacking the rearranged skeleton. Scopariol features bromine substitutions, contrasting with this compound’s chlorination .

- Bioactivity : Exhibits anthelmintic activity rather than antibacterial effects, illustrating how halogenation and skeletal differences alter biological targets .

Comparison with Functionally Similar Compounds

Puertitols and 9-Deoxyelatol

- Source : Laurencia spp. .

- Structure: Brominated sesquiterpenes with non-rearranged chamigrane or eudesmane frameworks.

- Bioactivity: Broad-spectrum antimicrobial activity, including against Staphylococcus aureus. Their potency parallels this compound but with greater efficacy against Gram-negative bacteria due to bromine’s larger atomic radius enhancing membrane disruption .

Luzonensol and 3-Bromobarekoxide

- Source : Laurencia luzonensis .

- Structure : Luzonensol is a brominated sesquiterpene; 3-bromobarekoxide is a diterpene with trans ring junctions.

- Bioactivity: Luzonensol’s activity is unspecified, while 3-bromobarekoxide’s trans configuration enhances stability and bioactivity compared to non-halogenated analogs .

Key Structural and Functional Differences (Table 1)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.